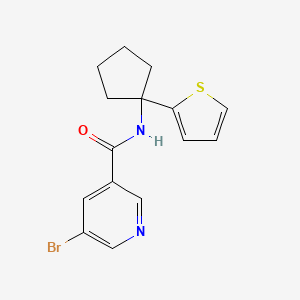

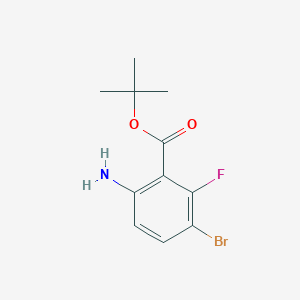

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide”, often involves the splicing of a nitrogen-containing heterocycle natural molecule like nicotinic acid and a sulfur-containing heterocycle like thiophene . The structures of the target compounds are typically identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives like “this compound” can include various types of condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antiprotozoal and Antifungal Applications

Research on nicotinamide derivatives, including those related to thiophen-2-yl nicotinamide, has shown significant antiprotozoal and fungicidal activities. For instance, studies have explored the synthesis of aza-analogues of furamidine and thiophen-2-yl nicotinamide derivatives, demonstrating their potential against diseases caused by Trypanosoma and P. falciparum, as well as their effectiveness against cucumber downy mildew, suggesting promising applications in medicinal chemistry and agriculture (Ismail et al., 2003) (Wu et al., 2022).

Chemical Synthesis and Material Science

The synthesis of related compounds, such as 5-bromo-nicotinonitrile, has been documented, outlining methods that could be applicable for the preparation of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide. These methods are important for developing new materials and compounds with potential applications in various industries (Qi-fan, 2010).

Neuroprotection and Antidepressant Properties

Nicotinamide derivatives have been studied for their neuroprotective and antidepressant properties. Research indicates that these compounds can govern neuronal survival during oxidative stress, potentially offering new therapeutic approaches for neurodegenerative disorders and mood disorders (Zhong Chong et al., 2004) (Mineur et al., 2009).

Antimicrobial and Antitumor Activity

The exploration of nicotinamide derivatives has also extended to their antimicrobial and antitumor activities. Studies have shown that these compounds exhibit considerable in vitro antitumor properties against various human tumor cell lines and can reduce biofilm formation by marine bacteria, highlighting their potential in developing new antimicrobial and anticancer agents (Girgis et al., 2006) (Benneche et al., 2011).

Orientations Futures

Thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” are significant lead compounds that can be used for further structural optimization . They have been shown to exhibit excellent fungicidal activities, making them promising fungicide candidates for further development .

Propriétés

IUPAC Name |

5-bromo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c16-12-8-11(9-17-10-12)14(19)18-15(5-1-2-6-15)13-4-3-7-20-13/h3-4,7-10H,1-2,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFGGXGYTIDQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

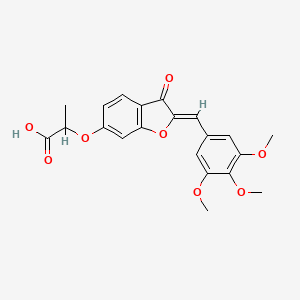

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)

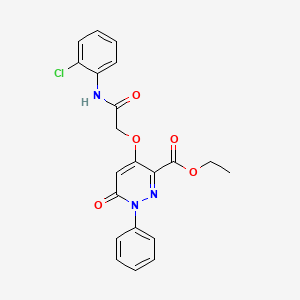

![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)